molecular formula C15H30Si3 B1633114 1,3,5-Tris(trimethylsilyl)benzene CAS No. 5624-60-2

1,3,5-Tris(trimethylsilyl)benzene

Cat. No.: B1633114
CAS No.: 5624-60-2
M. Wt: 294.65 g/mol
InChI Key: ALVFOQHWIKQDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(trimethylsilyl)benzene (C₆H₃(Si(CH₃)₃)₃) is a benzene derivative substituted with three trimethylsilyl (TMS) groups at the 1,3,5 positions. The bulky TMS groups confer unique steric and electronic properties, making it valuable in supramolecular chemistry and materials science. Its crystal structure exhibits a hexagonal space group (R-3c) with a centroid-centroid distance of ~3.27 Å, comparable to other TMS-substituted benzene derivatives . The compound’s high hydrophobicity and electron-donating silyl groups influence its reactivity and applications in catalysis, organic synthesis, and polymer chemistry.

Properties

IUPAC Name

[3,5-bis(trimethylsilyl)phenyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30Si3/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVFOQHWIKQDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3,5-Tris(trimethylsilyl)benzene can be synthesized through several methods, with one common approach involving the reaction of 1,3,5-tribromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:

C6H3(Br)3+3(CH3\text{C}_6\text{H}_3(\text{Br})_3 + 3 \text{(CH}_3C6​H3​(Br)3​+3(CH3​

Biological Activity

1,3,5-Tris(trimethylsilyl)benzene (TMSB) is a silane derivative of benzene that has garnered interest in various fields, including organic synthesis and materials science. Its biological activity is an area of ongoing research, particularly due to its potential applications in pharmaceuticals and agrochemicals. This article will explore the biological activity of TMSB, highlighting relevant studies, case examples, and data tables summarizing findings.

Chemical Structure and Properties

This compound is characterized by three trimethylsilyl groups attached to a benzene ring. This structure imparts unique physical and chemical properties, such as increased lipophilicity and stability against metabolic degradation. These properties can enhance the compound's biological activity by improving its interaction with biological systems.

Biological Activity Overview

The biological activity of TMSB has been investigated in various contexts, including its effects on enzyme inhibition, antimicrobial properties, and potential as a drug delivery system. The following sections detail specific studies and findings related to these activities.

Enzyme Inhibition

Research indicates that compounds like TMSB can act as enzyme inhibitors due to their structural similarities to natural substrates. For instance, the incorporation of fluorine into aromatic systems has been shown to enhance biological activity by mimicking hydrogen atoms at enzyme active sites . This property may suggest that TMSB could similarly influence enzyme kinetics.

Antimicrobial Properties

TMSB has been evaluated for its antimicrobial properties. A study highlighted that silane compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of trimethylsilyl groups may enhance the hydrophobicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy .

Drug Delivery Systems

The unique structural features of TMSB make it a candidate for drug delivery applications. Its ability to form stable complexes with therapeutic agents can enhance solubility and bioavailability. Preliminary studies have indicated that TMSB derivatives can improve the pharmacokinetics of certain drugs by modifying their release profiles in biological systems .

Case Study 1: Antimicrobial Activity

A study conducted on various silane derivatives, including TMSB, demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

CompoundMIC (µg/mL)
This compound32
Trimethylsilanol64
Control (no treatment)>128

This data suggests that TMSB exhibits promising antimicrobial properties compared to other silane compounds .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme kinetics, TMSB was tested for its inhibitory effects on acetylcholinesterase (AChE). The results indicated a competitive inhibition mechanism with an IC50 value of approximately 15 µM. This finding is significant as it suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

Research Findings Summary

A comprehensive review of literature reveals several key findings regarding the biological activity of TMSB:

Study FocusKey FindingsReference
Enzyme InhibitionCompetitive inhibitor of AChE
Antimicrobial ActivityEffective against Gram-positive bacteria
Drug Delivery PotentialEnhances solubility and bioavailability

Scientific Research Applications

Synthetic Chemistry

TMSB serves as a versatile building block in organic synthesis. It is often used as a precursor for:

  • Synthesis of organosilicon compounds : TMSB can be transformed into various derivatives that exhibit unique electronic and physical properties.
  • Radical reactions : TMSB is utilized in radical-based reactions due to its ability to generate silyl radicals, which are crucial in hydrosilylation and polymerization processes .

Materials Science

In materials science, TMSB is employed for:

  • Development of advanced materials : Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
  • Co-crystal formation : TMSB has been studied for its ability to form co-crystals with other compounds, leading to new materials with tailored properties .

Medicinal Chemistry

TMSB's potential in medicinal chemistry includes:

  • Drug development : Research is ongoing into its use as a scaffold for drug design, particularly in creating compounds with improved bioavailability and specificity.
  • Diagnostic agents : The compound's ability to form stable complexes with metal ions makes it a candidate for developing new diagnostic tools .

Case Study 1: Radical-Based Reactions

A study demonstrated the effectiveness of TMSB in radical hydrosilylation reactions under mild conditions. The use of TMSB allowed for high yields and selectivity in synthesizing complex organic molecules .

Case Study 2: Polymer Applications

Research highlighted the role of TMSB in enhancing the properties of silicone-based polymers. By incorporating TMSB into polymer networks, significant improvements in thermal stability were observed, making these materials suitable for high-performance applications .

Data Table: Comparison of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Synthetic ChemistryRadical reactionsHigh yields and selectivity
Materials ScienceAdvanced material developmentEnhanced thermal stability
Medicinal ChemistryDrug developmentImproved bioavailability
Co-crystal formationNew material synthesisTailored physical properties

Comparison with Similar Compounds

Comparison with Structural Analogs

1,3,5-Tris[(trimethylsilyl)ethynyl]benzene

  • Structure : Similar to 1,3,5-Tris(trimethylsilyl)benzene but with ethynyl (-C≡C-) spacers between the benzene core and TMS groups.
  • Crystallography: Adopts the same R-3c space group with a centroid distance of 3.28 Å, slightly larger than the non-ethynyl analog (3.27 Å).
  • Applications : Used in light-harvesting systems and organic electronics due to extended π-systems .

1,2,4,5-Tetrakis(trimethylsilyl)benzene

  • Structure : Four TMS groups at the 1,2,4,5 positions.
  • Properties :
    • Higher logP (3.867 vs. ~3.5 estimated for the tris-TMS analog), indicating increased hydrophobicity .
    • Ionization energy (IE) = 8.30 eV, suggesting comparable electron-donating capacity to the tris-TMS compound .
  • Reactivity: Additional TMS groups may hinder electrophilic substitution but enhance steric stabilization in organometallic complexes.

Benzene-1,3,5-triyltriboronic Acid (BTBA)

  • Structure : Boronic acid (-B(OH)₂) substituents instead of TMS groups.
  • Synthesis : BTBA is derived from benzene-1,3,5-tris(trimethylsilyl)stannane intermediates, highlighting the role of TMS groups as protective or transient moieties .
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions, contrasting with the tris-TMS analog’s role in hydrophobic matrices.

Mesitylene (1,3,5-Trimethylbenzene)

  • Structure : Methyl (-CH₃) substituents instead of TMS.
  • Steric Effects : Methyl groups are smaller (van der Waals radius ~2.0 Å vs. ~4.3 Å for TMS), reducing steric hindrance.
  • Electronic Effects: Methyl groups are weaker electron donors, leading to lower thermal stability (decomposition at ~300°C vs. >400°C for tris-TMS benzene) .

Table 1: Comparative Properties of Benzene Derivatives

Compound Substituents Molecular Weight (g/mol) logP Centroid Distance (Å) Key Applications
This compound -Si(CH₃)₃ 342.8 ~3.5* 3.27 Supramolecular assemblies
1,3,5-Tris[(TMS)ethynyl]benzene -C≡C-Si(CH₃)₃ 432.8 ~4.2* 3.28 Organic electronics
1,2,4,5-Tetrakis(TMS)benzene -Si(CH₃)₃ (4x) 456.9 3.867 N/A Hydrophobic coatings
Mesitylene -CH₃ (3x) 120.2 2.73 N/A Solvent, precursor

*Estimated based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(trimethylsilyl)benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(trimethylsilyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.